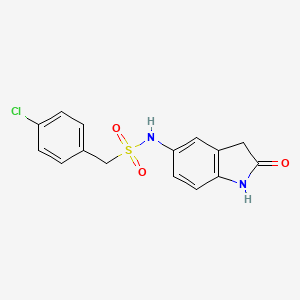![molecular formula C11H15FN2O2S B2794946 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine CAS No. 2000826-03-7](/img/structure/B2794946.png)
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine is a chemical compound that features a pyridine ring substituted with a fluorine atom and a sulfonyl group attached to a dimethylpyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Formation of the Dimethylpyrrolidine Moiety: The dimethylpyrrolidine moiety can be synthesized from 2,2-dimethylpyrrolidine through various methods, including alkylation and cyclization reactions.
Final Coupling: The final step involves coupling the sulfonylated pyridine with the dimethylpyrrolidine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the pyrrolidine moiety.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Coupling Reactions: Coupling reagents like EDCI or DCC (dicyclohexylcarbodiimide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.
科学研究应用
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Research: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.
Chemical Biology: The compound can be used in chemical biology to study the interactions between small molecules and biological macromolecules.
作用机制
The mechanism of action of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of 3-[(2,2-Dimethylpyrrolidin-1-yl)sulfonyl]-2-fluoropyridine lies in the presence of the fluorine atom, which can impart specific properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to certain biological targets compared to its halogenated analogs.
属性
IUPAC Name |
3-(2,2-dimethylpyrrolidin-1-yl)sulfonyl-2-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S/c1-11(2)6-4-8-14(11)17(15,16)9-5-3-7-13-10(9)12/h3,5,7H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNAXQGYUUXLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2794863.png)

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(neopentyloxy)pyridine](/img/structure/B2794867.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2794869.png)
![5-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]-2,1,3-benzothiadiazole hydrochloride](/img/structure/B2794870.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2794873.png)
![1-(4-bromophenyl)-3-{[(3,4-dimethoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2794874.png)

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2794879.png)

![ethyl 4-(3,4-dimethoxyphenyl)-2-[2-(pyrrolidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2794881.png)
![6-cyclopropyl-2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2794882.png)


